molecular formula C13H15NO3 B1453709 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid CAS No. 1038334-99-4

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid

Cat. No.: B1453709
CAS No.: 1038334-99-4
M. Wt: 233.26 g/mol
InChI Key: RRPPJKQGVAMRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound is characterized by the presence of a phenylacetic acid moiety substituted with a 3-methylbut-2-enamido group on the phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Safety and Hazards

The safety information available indicates that “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

The mode of action of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is currently unknown due to the lack of research on this specific compound. It is known that the compound contains a secondary amide group and a carboxylic acid group , which may interact with various biological targets.

Biochemical Pathways

Given the presence of a secondary amide and a carboxylic acid group in its structure , it may be involved in a variety of biochemical reactions

Biochemical Analysis

Biochemical Properties

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some leading to the stabilization of enzyme-substrate complexes, while others may result in the inhibition of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in either the activation or inhibition of the target molecule, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound may induce toxic effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to alterations in cellular homeostasis. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The distribution pattern can influence the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological effects.

Preparation Methods

The synthesis of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 3-methylbut-2-enoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid can be compared with other similar compounds, such as:

    Phenylacetic acid derivatives: These compounds share the phenylacetic acid core structure but differ in the substituents attached to the phenyl ring. The presence of the 3-methylbut-2-enamido group in this compound imparts unique chemical and biological properties.

    Amido-substituted phenyl compounds: These compounds have an amido group attached to the phenyl ring, similar to this compound. The specific nature of the amido group and its position on the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

2-[4-(3-methylbut-2-enoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-5-3-10(4-6-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPPJKQGVAMRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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